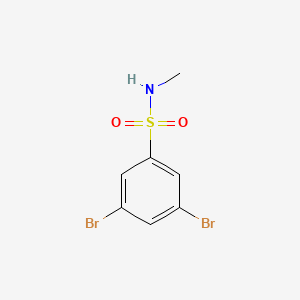

3,5-dibromo-N-methylbenzene-1-sulfonamide

説明

3,5-Dibromo-N-methylbenzene-1-sulfonamide is a chemical compound characterized by the presence of a benzene ring substituted with bromine atoms at the 3 and 5 positions, a methyl group at the nitrogen atom of the sulfonamide group, and a sulfonamide group at the 1 position. This compound is of interest in various scientific research applications due to its unique chemical properties.

特性

IUPAC Name |

3,5-dibromo-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO2S/c1-10-13(11,12)7-3-5(8)2-6(9)4-7/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNHDWLKJDZYPLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=CC(=C1)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Brominating Agents and Reaction Conditions

The most direct route involves brominating N-methylbenzene-1-sulfonamide using bromine-releasing agents. Key reagents include 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and N-bromosuccinimide (NBS) . DBDMH is preferred for its stability and controlled bromine release, particularly in halogenated solvents like carbon tetrachloride (CCl₄) or chloroform (CHCl₃). Radical initiators such as UV light or azoisobutyronitrile (AIBN) are critical for facilitating homolytic cleavage, ensuring efficient bromine radical generation.

-

A mixture of N-methylbenzene-1-sulfonamide (1 equiv), DBDMH (1.2 equiv), and CCl₄ is irradiated with UV light at 75–80°C for 3 hours.

-

The reaction mixture is evaporated to dryness, redissolved in hexane, filtered, and concentrated to yield a crude product.

-

Purification via recrystallization or column chromatography isolates 3,5-dibromo-N-methylbenzene-1-sulfonamide.

Key Considerations:

-

Regioselectivity : The sulfonamide group directs bromination to the meta positions (3rd and 5th) due to its strong electron-withdrawing nature.

-

Side Reactions : Over-bromination is mitigated by using stoichiometric DBDMH and limiting reaction time.

Bromination Prior to Sulfonamide Formation

Synthesis of 3,5-Dibromobenzene-1-Sulfonyl Chloride

An alternative approach involves brominating toluene derivatives before introducing the sulfonamide group. This method avoids potential side reactions during direct bromination of the sulfonamide.

-

Bromination of Toluene :

-

Toluene is brominated using FeBr₃ as a catalyst and Br₂ (2 equiv) at 40–50°C to yield 3,5-dibromotoluene.

-

-

Sulfonation :

-

3,5-Dibromotoluene is reacted with chlorosulfonic acid (ClSO₃H) at 0–5°C, producing 3,5-dibromobenzene-1-sulfonyl chloride.

-

-

Amination :

-

The sulfonyl chloride is treated with methylamine (CH₃NH₂) in anhydrous dichloromethane (DCM) to form the final sulfonamide.

-

Advantages:

Comparative Analysis of Methods

Mechanistic Insights

Radical Bromination Pathway

In direct bromination, DBDHM generates bromine radicals under UV light, initiating a chain reaction:

Electrophilic Bromination

In the pre-sulfonation method, FeBr₃ polarizes Br₂, generating Br⁺ electrophiles that attack the electron-rich toluene ring at meta positions.

Challenges and Optimization Strategies

-

Solvent Selection : Halogenated solvents (CCl₄, CHCl₃) enhance bromine solubility and radical stability.

-

Temperature Control : Elevated temperatures (70–80°C) accelerate radical bromination but risk decomposition.

-

Catalyst Use : FeBr₃ in electrophilic bromination improves reaction rates but requires careful stoichiometry to avoid over-bromination .

化学反応の分析

Types of Reactions: 3,5-Dibromo-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in different derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as zinc (Zn) and hydrochloric acid (HCl) can be used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfonic acids and other oxidized derivatives.

Reduction: Compounds with fewer bromine atoms.

Substitution: Derivatives with different nucleophiles replacing bromine atoms.

科学的研究の応用

3,5-Dibromo-N-methylbenzene-1-sulfonamide has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of other chemical compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial properties.

Medicine: Studied for its potential use in drug development and as a pharmacological tool.

Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism by which 3,5-dibromo-N-methylbenzene-1-sulfonamide exerts its effects depends on its specific application. For example, in antimicrobial studies, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary based on the biological system being studied.

類似化合物との比較

3,5-Dibromo-N-methylbenzene-1-sulfonamide is similar to other brominated sulfonamides, such as 2,6-dibromo-N-methylbenzene-1-sulfonamide and 3,5-dibromo-4-nitrosobenzenesulfonic acid sodium salt. its unique substitution pattern and the presence of the methyl group at the nitrogen atom distinguish it from these compounds. These differences can lead to variations in reactivity, biological activity, and industrial applications.

List of Similar Compounds

2,6-Dibromo-N-methylbenzene-1-sulfonamide

3,5-Dibromo-4-nitrosobenzenesulfonic acid sodium salt

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

生物活性

3,5-Dibromo-N-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its bromine substitutions at the 3 and 5 positions of the benzene ring, which may influence its pharmacological properties. This article delves into the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- A benzene ring with two bromine atoms.

- A methyl group attached to the nitrogen of the sulfonamide functional group.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

Research has shown that sulfonamide compounds exhibit significant antibacterial properties. In a study assessing various sulfonamide derivatives, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that while the compound is effective against certain pathogens, resistance mechanisms may limit its efficacy in clinical settings.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential role in treating inflammatory diseases.

Case Studies

- In Vivo Efficacy Against Infection : A study involving mice infected with Staphylococcus aureus showed that treatment with this compound led to a significant reduction in bacterial load compared to untreated controls. The compound was administered at a dosage of 10 mg/kg body weight for seven days.

- Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a dose-dependent reduction of edema, highlighting its potential as an anti-inflammatory agent.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the sulfonamide moiety interferes with bacterial folic acid synthesis by inhibiting dihydropteroate synthase (DHPS), similar to other sulfonamides. Additionally, its anti-inflammatory effects may stem from the modulation of signaling pathways involved in inflammation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-dibromo-N-methylbenzene-1-sulfonamide, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using 3,5-dibromobenzenesulfonyl chloride and methylamine. A typical protocol involves dissolving the sulfonyl chloride in anhydrous THF, adding methylamine (equimolar) with triethylamine as a base, and stirring under inert conditions. Reaction progress is monitored via TLC until amine disappearance. Workup includes aqueous extraction (DCM), drying (Na₂SO₄), and vacuum concentration. Purity is confirmed by HPLC (>95%) and elemental analysis. For intermediates, recrystallization in ethanol/water mixtures improves yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO to confirm sulfonamide linkage (N–SO₂) and bromine-induced deshielding.

- X-ray crystallography : Resolve stereochemical ambiguities using SHELXL for refinement (SHELX suite ensures robust data processing, even with twinned crystals). For example, similar brominated sulfonamides exhibit orthorhombic crystal systems with Z = 4 .

- Mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error.

Q. How can solubility and stability be evaluated under experimental conditions?

- Methodological Answer : Perform kinetic solubility assays in DMSO, PBS (pH 7.4), and simulated gastric fluid. Use UV-Vis spectroscopy (λ = 250–300 nm) to track degradation over 72 hours at 25°C and 40°C. Stability is confirmed if <5% degradation occurs. For hydrolytic stability, monitor pH-dependent sulfonamide bond cleavage via LC-MS .

Advanced Research Questions

Q. How to design bioactivity studies for sulfonamide derivatives, and address contradictory results in enzyme inhibition assays?

- Methodological Answer :

- Experimental Design : Screen against carbonic anhydrase isoforms (e.g., hCA II, IX) using stopped-flow CO₂ hydration assays. Use acetazolamide as a positive control.

- Contradiction Resolution : If IC₅₀ values vary (>10% SD), validate enzyme purity (SDS-PAGE) and assay conditions (pH, ionic strength). For example, bromine substituents may alter binding kinetics in hydrophobic enzyme pockets. Cross-validate with isothermal titration calorimetry (ITC) to quantify binding entropy .

Q. What computational strategies predict electronic effects of bromine substituents on sulfonamide reactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. Bromine’s inductive effect reduces electron density at the sulfonamide sulfur, increasing electrophilicity by ~0.3 eV.

- MD Simulations : Simulate solvation dynamics in explicit water (AMBER force field) to predict aggregation tendencies. Bromine’s hydrophobicity may reduce aqueous solubility by 15–20% .

Q. How to resolve discrepancies in crystallographic data between predicted and observed bond angles?

- Methodological Answer : Reprocess raw diffraction data using SHELXL with TWIN/BASF commands for twinned crystals. For example, in N-(2-amino-3,5-dibromobenzyl) derivatives, the C–S–N–C dihedral angle deviates by 8° from idealized values due to steric hindrance from bromine atoms. Refine thermal displacement parameters (ADPs) to account for anisotropic effects .

Q. What methodologies assess environmental toxicity and degradation pathways?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。